

Application Notes and Protocols for Tris Buffer in Succinate Dehydrogenase Activity Assays

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Compound of Interest

Compound Name: *Tris succinate*

Cat. No.: *B3430625*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

While "**Tris succinate**" is not a conventional buffer in molecular biology, the principles of using Tris as a buffering agent in assays involving succinate as a substrate are highly relevant. Tris(hydroxymethyl)aminomethane, or Tris, is a ubiquitous buffer in biochemical and molecular biology labs, prized for its pKa of approximately 8.1 at 25°C, which is suitable for a wide range of physiological reactions.[1][2][3] Succinate is a critical intermediate in both the citric acid cycle and the electron transport chain, serving as the direct substrate for succinate dehydrogenase (SDH), also known as Complex II.[4][5][6][7]

These application notes provide a detailed protocol for measuring SDH activity using a Tris-based buffer system. The activity of SDH is a key indicator of mitochondrial function, and its dysregulation is linked to several pathological conditions, including cancer and neurodegenerative disorders.[6][7][8]

Principle of the Application

The protocol described here is for a colorimetric assay to determine succinate dehydrogenase activity. In this assay, SDH oxidizes its substrate, succinate, to fumarate.[7] The electrons from this oxidation are then transferred to an artificial electron acceptor (probe), which results in a measurable color change.[9] The rate of this color change is directly proportional to the SDH

activity in the sample. A Tris-HCl buffer is employed to maintain a stable pH throughout the reaction, which is crucial for optimal enzyme kinetics.^{[1][10]}

Quantitative Data Summary

The following tables represent typical data obtained from a succinate dehydrogenase activity assay performed in a 96-well plate format.

Table 1: Standard Curve Data

This table presents data for generating a standard curve using a known concentration of a reduced electron probe. This allows for the conversion of absorbance values to the amount of product formed.

Standard Concentration (nmol/well)	Absorbance (600 nm)
0	0.000
8	0.155
16	0.310
24	0.465
32	0.620
40	0.775

Table 2: Kinetic Assay Data for Experimental Samples

This table shows the change in absorbance over time for different samples, which is used to calculate the reaction rate.

Time (minutes)	Sample 1 (Absorbance)	Sample 2 (Absorbance)	Positive Control (Absorbance)
0	0.050	0.052	0.100
3	0.150	0.102	0.250
6	0.250	0.152	0.400
9	0.350	0.202	0.550
12	0.450	0.252	0.700

Experimental Protocols

Protocol 1: Preparation of Reagents and Buffers

- 1 M Tris-HCl, pH 7.4:
 - Dissolve 121.14 g of Tris base in 800 mL of deionized water.
 - Adjust the pH to 7.4 by slowly adding concentrated HCl.
 - Bring the final volume to 1 L with deionized water.
 - Sterilize by autoclaving.
- SDH Assay Buffer (50 mM Tris-HCl, pH 7.4):
 - Dilute the 1 M Tris-HCl stock solution 1:20 with deionized water.
 - Prepare fresh before use and keep on ice.
- Substrate Solution (1 M Sodium Succinate):
 - Dissolve 27.01 g of sodium succinate dibasic hexahydrate in 80 mL of deionized water.
 - Adjust the volume to 100 mL.
 - Store in aliquots at -20°C.

- Electron Acceptor Probe Solution:
 - Prepare a solution of an appropriate electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride), according to the manufacturer's instructions.
[\[11\]](#)[\[12\]](#)

Protocol 2: Sample Preparation

- Tissue Samples:
 - Homogenize 10 mg of tissue in 200 μ L of ice-cold SDH Assay Buffer.[\[9\]](#)[\[13\]](#)
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.
 - Collect the supernatant for the assay.
- Cultured Cells:
 - Collect 1-2 million cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in 200 μ L of ice-cold SDH Assay Buffer.
 - Homogenize the cells (e.g., using a Dounce homogenizer or sonication).
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.
 - Collect the supernatant for the assay.

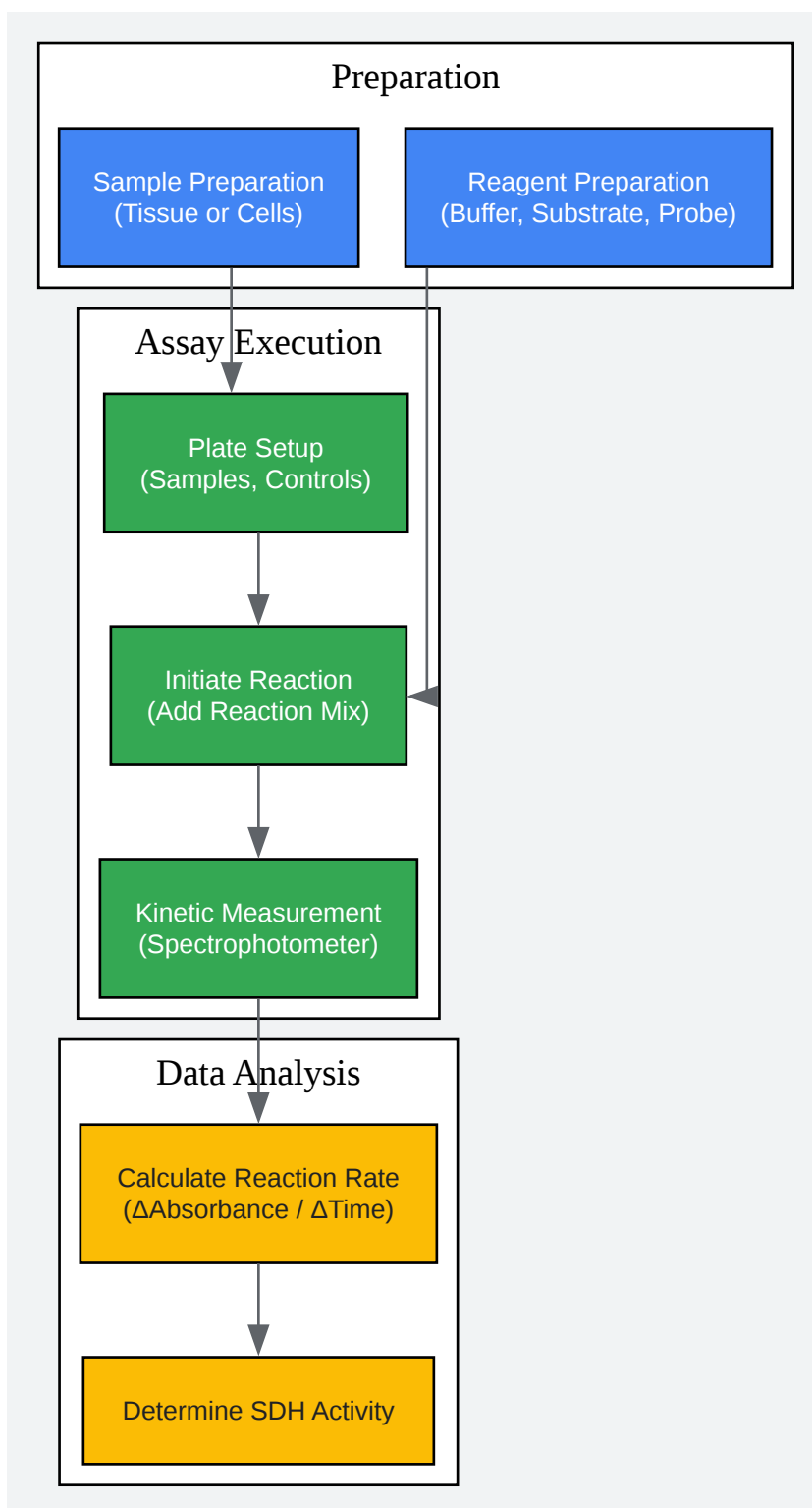
Protocol 3: Succinate Dehydrogenase Activity Assay

This protocol is designed for a 96-well plate format.

- Prepare the Reaction Mix: For each reaction, prepare a mix containing:
 - 50 μ L SDH Assay Buffer
 - 10 μ L Substrate Solution (1 M Sodium Succinate)

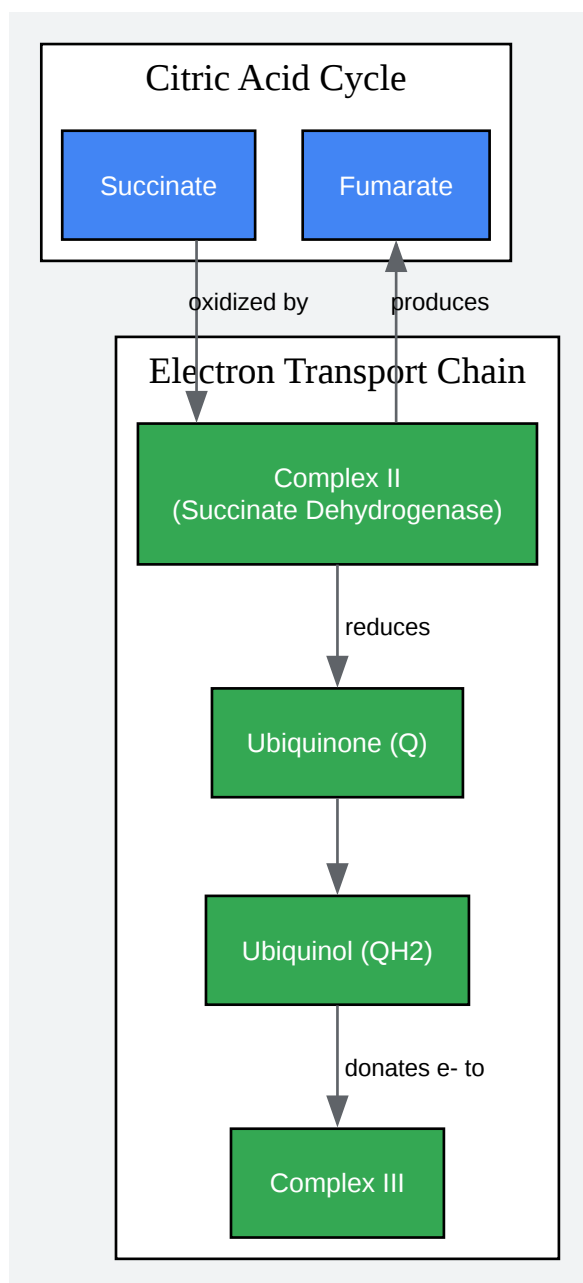
- 10 μ L Electron Acceptor Probe Solution
- Set up the Plate:
 - Add 5-50 μ L of your sample supernatant to each well.
 - Adjust the volume in each well to 130 μ L with SDH Assay Buffer.
 - Include a positive control (if available) and a blank (sample with no substrate).
- Initiate the Reaction:
 - Add 70 μ L of the Reaction Mix to each well to bring the final volume to 200 μ L.
- Measure Absorbance:
 - Immediately measure the absorbance at the appropriate wavelength for your chosen probe (e.g., 600 nm for DCPIP) in a microplate reader.[\[13\]](#)[\[14\]](#)
 - Continue to take readings every 2-3 minutes for a total of 20-30 minutes to measure the kinetic rate.

Visualizations



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Caption: Workflow for the succinate dehydrogenase (SDH) activity assay.



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Caption: Role of succinate and SDH in cellular respiration.

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